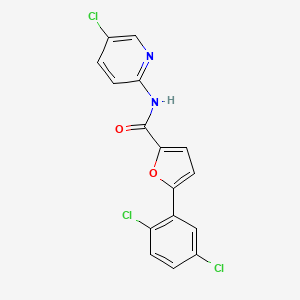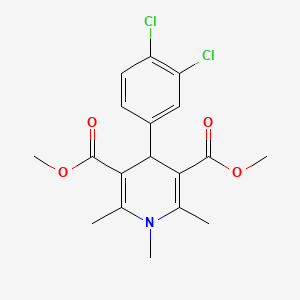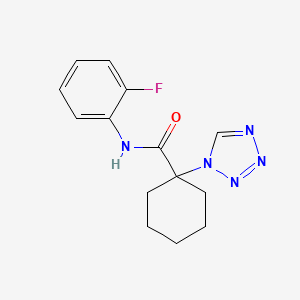
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as "PD173074," is a small molecule inhibitor that has been widely used in scientific research to study the role of fibroblast growth factor receptor (FGFR) signaling in various biological processes.
Mechanism of Action
PD173074 acts as a competitive inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting the activation of the N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling pathway. This ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
PD173074 has been shown to have a wide range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by blocking the formation of new blood vessels. PD173074 has been shown to affect bone growth and development by inhibiting osteoblast differentiation and promoting osteoclast differentiation. It has also been shown to promote neural differentiation and axon growth.
Advantages and Limitations for Lab Experiments
PD173074 has several advantages for lab experiments. It is a highly specific inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity and does not affect other receptor tyrosine kinases. It has also been shown to be effective at low concentrations, making it a cost-effective option for research labs. However, PD173074 has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Future Directions
There are several future directions for PD173074 research. One area of interest is the development of PD173074 analogs with improved chemical properties such as increased solubility and longer half-life. Another area of interest is the study of the effects of PD173074 on other biological processes such as inflammation and immune response. PD173074 has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential clinical applications.
Synthesis Methods
PD173074 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2,5-dichlorobenzaldehyde to form an intermediate compound, which is then reacted with furfurylamine to produce the final product. The synthesis method has been described in detail in various research papers and can be modified to produce PD173074 analogs with different chemical properties.
Scientific Research Applications
PD173074 has been extensively used in scientific research to study the role of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling in various biological processes such as angiogenesis, cell proliferation, and differentiation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. PD173074 has also been used to study the effects of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling on bone growth and development, wound healing, and neural development.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-1-3-12(19)11(7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(18)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJUAFKSMUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)

![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)

![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)


![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)